Bicyclo[3.2.1]octan-3-amine
Overview
Description
“Bicyclo[3.2.1]octan-3-amine” is a chemical compound with the molecular weight of 161.67 . It is also known as “(1R,5S)-bicyclo [3.2.1]octan-3-amine hydrochloride” and has the InChI code "1S/C8H15N.ClH/c9-8-4-6-1-2-7 (3-6)5-8;/h6-8H,1-5,9H2;1H" .
Synthesis Analysis
The synthesis of “Bicyclo[3.2.1]octan-3-amine” involves the reaction of furfural with secondary amines and isopropyl cyanoacetate . This reaction leads to the formation of the previously unknown diisopropyl 8-(dialkylamino)-2,4-dicyano-3-(2-furyl)-6-oxobicyclo[3.2.1]octane-2,4-dicarboxylates .Molecular Structure Analysis
The molecular structure of “Bicyclo[3.2.1]octan-3-amine” contains a total of 25 bonds . There are 10 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, and 1 primary amine (aliphatic) .Chemical Reactions Analysis
The reaction of furfural with secondary amines and isopropyl cyanoacetate leads to the formation of the previously unknown diisopropyl 8-(dialkylamino)-2,4-dicyano-3-(2-furyl)-6-oxobicyclo[3.2.1]octane-2,4-dicarboxylates . The structures of the products were confirmed by NMR and X-ray analysis .Scientific Research Applications
Enantioselective Synthesis
Bicyclo[3.2.1]octan-3-amine and its derivatives have been extensively studied for their applications in enantioselective synthesis. Researchers have developed various methods for the synthesis of bicyclo[3.2.1]octan-3-amine structures, demonstrating the molecule's versatility and importance in creating complex, chiral compounds. Notably, the tandem Michael-Henry reaction has been used to prepare bicyclo[3.2.1]octan-8-ones with high diastereoselectivity and enantioselectivity (Ding et al., 2010). Similarly, innovative single-step metallocatalyzed and organocatalyzed reactions have been developed to construct bicyclo[3.2.1]octanes, highlighting the molecule's role in modern synthetic organic chemistry and its presence in bioactive natural products (Presset et al., 2012).
Chiral Scaffolds and Catalysis
Bicyclo[3.2.1]octan-3-amine derivatives have also been recognized for their potential as chiral scaffolds in foldamers and as chiral catalysts. The molecule's constrained structure and stereochemistry make it an important component in the synthesis of complex molecular architectures. This includes its use in the design of stable peptide/peptidomimetic helical structures and as a chiral catalyst in organic reactions (Milbeo et al., 2021).
Applications in Antitumor Research
Research has also delved into the applications of bicyclo[3.2.1]octan-3-amine derivatives in the medical field, particularly in antitumor activities. New amides bearing the bicyclo[3.2.1]octane ring have been synthesized and studied for their potential as antitumor agents. Some of these compounds have shown promising activity against various tumor cell lines, indicating the potential medicinal value of bicyclo[3.2.1]octan-3-amine derivatives in cancer treatment (Mao et al., 2010).
Safety And Hazards
properties
IUPAC Name |
bicyclo[3.2.1]octan-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c9-8-4-6-1-2-7(3-6)5-8/h6-8H,1-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYGEIZENRQYSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70536346 | |
Record name | Bicyclo[3.2.1]octan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70536346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[3.2.1]octan-3-amine | |
CAS RN |
736867-32-6 | |
Record name | Bicyclo[3.2.1]octan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70536346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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